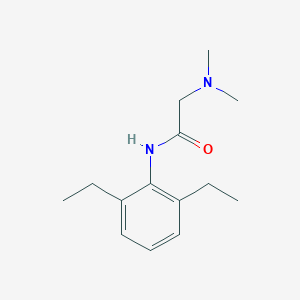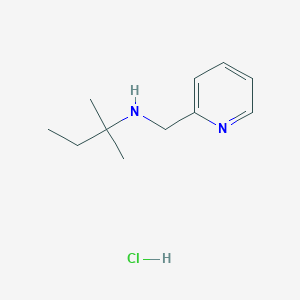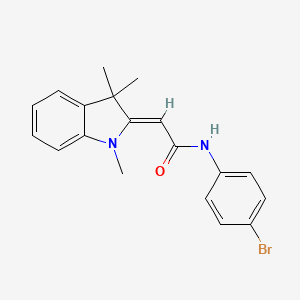
(4-Methyl-2-oxochromen-6-yl) 3-(dimethylsulfamoyl)benzoate
Overview
Description
(4-Methyl-2-oxochromen-6-yl) 3-(dimethylsulfamoyl)benzoate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have shown significant inhibitory activity against bacterial strains .
Mode of Action
It is known that coumarin derivatives can exhibit a variety of therapeutic activities, including antibacterial, antifungal, and antiviral activities . These activities are often due to the inhibition of key enzymes in the microbial organisms .
Biochemical Pathways
Coumarin derivatives are known to interfere with several biochemical pathways in microbial organisms, leading to their antimicrobial effects .
Result of Action
Similar compounds have shown significant inhibitory activity against the growth of tested bacterial strains .
Biochemical Analysis
Biochemical Properties
4-methyl-2-oxo-2H-chromen-6-yl 3-[(dimethylamino)sulfonyl]benzoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This interaction disrupts the bacterial cell cycle, leading to its antimicrobial effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
The effects of 4-methyl-2-oxo-2H-chromen-6-yl 3-[(dimethylamino)sulfonyl]benzoate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, the compound affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby reducing inflammation and oxidative damage .
Molecular Mechanism
At the molecular level, 4-methyl-2-oxo-2H-chromen-6-yl 3-[(dimethylamino)sulfonyl]benzoate exerts its effects through various mechanisms. It binds to bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . This binding interaction is crucial for its antimicrobial properties. Additionally, the compound acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing cellular damage . It also modulates gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-2-oxo-2H-chromen-6-yl 3-[(dimethylamino)sulfonyl]benzoate change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound maintains its antimicrobial and antioxidant properties over time, although its efficacy may decrease slightly due to degradation . In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of bacterial growth and continuous protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 4-methyl-2-oxo-2H-chromen-6-yl 3-[(dimethylamino)sulfonyl]benzoate vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and antioxidant effects without causing toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing toxicity .
Metabolic Pathways
4-methyl-2-oxo-2H-chromen-6-yl 3-[(dimethylamino)sulfonyl]benzoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress and inflammation . These interactions are essential for its antioxidant and anti-inflammatory properties.
Transport and Distribution
Within cells and tissues, 4-methyl-2-oxo-2H-chromen-6-yl 3-[(dimethylamino)sulfonyl]benzoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-methyl-2-oxo-2H-chromen-6-yl 3-[(dimethylamino)sulfonyl]benzoate is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it localizes to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, it accumulates in the mitochondria, where it exerts its antioxidant effects by protecting mitochondrial DNA from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-oxochromen-6-yl) 3-(dimethylsulfamoyl)benzoate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl with 3-(dimethylsulfamoyl)benzoic acid. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-2-oxochromen-6-yl) 3-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methyl-2-oxochromen-6-yl) 3-(dimethylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Comparison: (4-Methyl-2-oxochromen-6-yl) 3-(dimethylsulfamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 3-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-12-9-18(21)26-17-8-7-14(11-16(12)17)25-19(22)13-5-4-6-15(10-13)27(23,24)20(2)3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLWRRMCTHOWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-2-[5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4565426.png)
![4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER](/img/structure/B4565432.png)
![2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate](/img/structure/B4565451.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4565455.png)

![2-chloro-5-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4565478.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4565483.png)
![1-(4-methoxyphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4565488.png)
![(4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B4565496.png)
![N-(4-methoxyphenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4565518.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4565519.png)

![N-[4-BROMO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4565525.png)
